(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
Brand Name:
Vulcanchem
CAS No.:
112245-59-7
VCID:
VC0055833
InChI:
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1
SMILES:
CC1(OCC2C(O1)C(C(O2)OC)O)C
Molecular Formula:
C9H16O5
Molecular Weight:
204.22 g/mol
(4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol
CAS No.: 112245-59-7
Main Products
VCID: VC0055833
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol
CAS No. | 112245-59-7 |
---|---|
Product Name | (4Ar,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Molecular Formula | C9H16O5 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | (4aR,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
Standard InChI | InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8?/m1/s1 |
Standard InChIKey | DJPWFPRHHGISOM-HBFKVTOISA-N |
Isomeric SMILES | CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)O)C |
SMILES | CC1(OCC2C(O1)C(C(O2)OC)O)C |
Canonical SMILES | CC1(OCC2C(O1)C(C(O2)OC)O)C |
PubChem Compound | 13833842 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume